molecular formula C24H27FN2O3S B2643035 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892763-61-0

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2643035
CAS No.: 892763-61-0
M. Wt: 442.55
InChI Key: XEIBXGQBLKUIPX-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Pyrrolidine Substitution: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-6-fluoroquinoline: Lacks the sulfonyl and pyrrolidinyl groups.

    3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one: Lacks the butyl and fluoro groups.

    6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one: Lacks the butyl group.

Uniqueness

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-4-11-27-16-23(31(29,30)18-9-7-17(2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIBXGQBLKUIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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